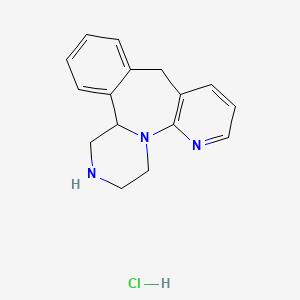

Desmethyl mirtazapine hydrochloride

Description

Properties

IUPAC Name |

2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19;/h1-7,15,17H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDIPJUVTBHNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345612 | |

| Record name | N-Desmethyl mirtazapine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-41-9 | |

| Record name | N-Desmethyl mirtazapine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Desmethyl Mirtazapine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of desmethyl mirtazapine hydrochloride, a principal active metabolite of the atypical antidepressant mirtazapine. While detailed synthetic protocols for this specific compound are not extensively published, this document outlines a plausible synthetic pathway via N-demethylation of mirtazapine. Furthermore, it compiles and details the analytical methodologies crucial for the characterization and quantification of this compound, including chromatographic and spectroscopic techniques. The guide also presents its pharmacological context by illustrating its relationship with mirtazapine's signaling pathways. All quantitative data are summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.

Introduction

Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA), undergoes extensive metabolism in the liver, primarily through demethylation and hydroxylation by cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4.[1] One of its major active metabolites is desmethyl mirtazapine, also known as normirtazapine.[2] This metabolite contributes to the overall pharmacological activity of mirtazapine, although it is reported to be less potent than the parent compound.[2] Understanding the synthesis and characterization of this compound is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of mirtazapine, as well as for the development of reference standards for analytical and forensic purposes.

Synthesis of this compound

Proposed Synthetic Pathway

A proposed two-step synthesis of this compound from mirtazapine is outlined below.

Experimental Protocol (Hypothetical)

Step 1: N-Demethylation of Mirtazapine

-

Dissolve mirtazapine in a suitable aprotic solvent such as dichloromethane or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of cyanogen bromide (CNBr) in the same solvent to the cooled mirtazapine solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Upon completion, the reaction mixture is typically washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any excess acid and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-cyano-normirtazapine intermediate.

Step 2: Hydrolysis of the N-Cyano Intermediate and Salt Formation

-

The crude N-cyano-normirtazapine is subjected to hydrolysis to cleave the cyano group. This can be achieved under acidic (e.g., refluxing with concentrated HCl) or basic (e.g., refluxing with aqueous NaOH or KOH) conditions.

-

After hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and neutralized.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude desmethyl mirtazapine.

-

The crude product can be purified by column chromatography on silica gel.

-

To form the hydrochloride salt, the purified desmethyl mirtazapine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid in the same or a compatible solvent.

-

The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and chromatographic methods.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ClN₃ | [3] |

| Molecular Weight | 287.79 g/mol | [3] |

| Appearance | Solid | [] |

| Solubility | Soluble in DMSO | [] |

| CAS Number | 1188265-41-9 | [3] |

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons of the fused pyridine and benzene rings. The aliphatic protons of the piperazine and the tetracyclic ring system would appear in the upfield region (approximately 2.5-4.5 ppm). The absence of a singlet corresponding to the N-methyl group (typically around 2.5 ppm in mirtazapine) would be a key indicator of successful demethylation. The NH proton of the piperazine ring would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 16 carbon atoms of the desmethyl mirtazapine core. Aromatic carbons would resonate in the downfield region (approximately 110-160 ppm), while the aliphatic carbons of the tetracyclic system would appear in the upfield region (approximately 30-70 ppm). The absence of the N-methyl carbon signal (around 43 ppm in mirtazapine) would confirm the demethylation.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A characteristic absorption band for the secondary amine in the piperazine ring, typically in the region of 3300-3500 cm⁻¹.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Signals below 3000 cm⁻¹.

-

C=C and C=N stretching: Vibrations from the aromatic and pyridine rings in the 1400-1600 cm⁻¹ region.

-

C-N stretching: Bands in the fingerprint region (1000-1300 cm⁻¹).

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 252.15, corresponding to the free base of desmethyl mirtazapine.

-

Fragmentation Pattern: While a detailed fragmentation pattern is not available, common fragmentation pathways for similar structures involve cleavages of the piperazine ring and the tetracyclic system.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantification in various matrices.

3.3.1. HPLC-UV Method for Quantification

A validated HPLC-UV method for the determination of mirtazapine and desmethyl mirtazapine in human plasma has been reported.[5]

| Parameter | Condition |

| Column | Reverse-phase C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A: 20 mM potassium phosphate buffer (pH 3.9), acetonitrile, and triethylamine (75.0:24.9:0.1, v/v/v) and B: Acetonitrile |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 290 nm |

| Retention Times | Mirtazapine: ~6.5 min, Desmethylmirtazapine: ~7.1 min |

3.3.2. Experimental Workflow for HPLC Analysis

References

- 1. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]

- 2. Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 5. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Mirtazapine to Desmethylmirtazapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of the atypical antidepressant mirtazapine, with a specific focus on its conversion to the active metabolite, desmethylmirtazapine. The information presented herein is intended to support research and development efforts by providing detailed experimental protocols, quantitative metabolic data, and visual representations of the key metabolic pathways and experimental workflows.

Mirtazapine is extensively metabolized in the liver, primarily through oxidation and demethylation, followed by conjugation.[1][2] The N-demethylation pathway, leading to the formation of desmethylmirtazapine, is a significant contributor to its overall biotransformation.[3][4] In vitro studies utilizing human liver microsomes (HLM) and recombinant cytochrome P450 (CYP) enzymes have been instrumental in elucidating the specific enzymes responsible for this metabolic conversion.

Cytochrome P450 Enzymes in Mirtazapine N-Demethylation

The N-demethylation of mirtazapine to desmethylmirtazapine is catalyzed by several cytochrome P450 isoforms. In vitro studies have identified CYP3A4 as the primary enzyme responsible for this metabolic pathway, with contributions from CYP1A2, CYP2C8, and CYP2C9.[3][5] The relative contribution of these enzymes can be concentration-dependent.[3]

At anticipated in vivo liver concentrations of mirtazapine (around 2 µM), CYP3A4 and CYP1A2 are the major contributors to N-demethylation.[3] As mirtazapine concentrations increase, the role of CYP3A4 becomes even more dominant.[3][5]

Quantitative Analysis of Mirtazapine N-Demethylation

Kinetic parameters for the formation of desmethylmirtazapine have been determined in vitro using human liver microsomes and recombinant CYP enzymes. These data are crucial for understanding the efficiency and capacity of the metabolic pathway.

| System | Enzyme | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |

| Human Liver Microsomes | - | 242 (± 34) | Not Specified | [3][4] |

| Recombinant Human CYP | CYP3A4 | 201 (± 25) | 10.3 (± 0.6) | [3] |

| Recombinant Human CYP | CYP1A2 | 115 (± 23) | 1.1 (± 0.1) | [3] |

| Recombinant Human CYP | CYP2C8 | 150 (± 42) | 0.9 (± 0.1) | [3] |

| Recombinant Human CYP | CYP2C9 | 450 (± 98) | 0.5 (± 0.1) | [3] |

Table 1: Michaelis-Menten Kinetic Parameters for Mirtazapine N-Demethylation. This table summarizes the reported Km and Vmax values for the conversion of mirtazapine to desmethylmirtazapine in human liver microsomes and by specific recombinant human CYP enzymes.

| Mirtazapine Concentration | CYP3A4 Contribution | CYP1A2 Contribution | CYP2C8 Contribution | CYP2C9 Contribution | Reference |

| <1 µM | >50% | - | - | - | [3][6] |

| 2 µM | ~50% | ~50% | <20% | <5% | [3] |

| 250 µM | ~70% | ~5% | <20% | <5% | [3] |

Table 2: Estimated Contribution of CYP Isoforms to Mirtazapine N-Demethylation at Different Substrate Concentrations. This table illustrates the concentration-dependent involvement of various CYP enzymes in the formation of desmethylmirtazapine.

Experimental Protocols

The following section outlines a generalized protocol for investigating the in vitro metabolism of mirtazapine to desmethylmirtazapine, based on methodologies reported in the scientific literature.

Materials and Reagents

-

Substrates: Mirtazapine

-

Metabolites: Desmethylmirtazapine (for use as an analytical standard)

-

Enzyme Sources:

-

Pooled Human Liver Microsomes (HLM)

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP1A2, CYP2D6, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

-

Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Buffers: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Inhibitors (for reaction phenotyping):

-

Ketoconazole (selective CYP3A4 inhibitor)

-

Furafylline or α-naphthoflavone (selective CYP1A2 inhibitors)

-

Quinidine (selective CYP2D6 inhibitor)

-

-

Solvents: Acetonitrile, Methanol (for sample preparation and HPLC)

-

Analytical Standards: Internal standard for analytical quantification

Incubation Conditions

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of mirtazapine in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired concentrations in the incubation buffer.

-

The final incubation mixture should contain the enzyme source (HLM or recombinant CYP), mirtazapine, and the NADPH regenerating system in the appropriate buffer.

-

The total incubation volume is typically between 0.2 and 1 mL.

-

-

Pre-incubation:

-

Pre-incubate the enzyme source and mirtazapine at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 0-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.

-

Sample Processing and Analysis

-

Protein Precipitation and Extraction:

-

Centrifuge the terminated incubation mixtures to pellet the precipitated proteins.

-

Transfer the supernatant, containing the analyte of interest (desmethylmirtazapine), to a clean tube.

-

The supernatant can be directly injected into the analytical system or further processed (e.g., evaporation and reconstitution in mobile phase).

-

-

Analytical Method:

-

Quantify the formation of desmethylmirtazapine using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, fluorescence, or mass spectrometry).

-

Use an appropriate internal standard to correct for variations in sample processing and injection volume.

-

Generate a standard curve using known concentrations of the desmethylmirtazapine standard to quantify the amount of metabolite formed in the incubations.

-

Data Analysis

-

Enzyme Kinetics:

-

Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by incubating a fixed amount of enzyme with a range of mirtazapine concentrations.

-

Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

-

Reaction Phenotyping:

-

To identify the contributing CYP enzymes, perform incubations in the presence and absence of selective chemical inhibitors. A significant reduction in the formation of desmethylmirtazapine in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.

-

Alternatively, use a panel of recombinant human CYP enzymes to directly assess the metabolic capability of each isoform.

-

Visualizing Metabolic Pathways and Workflows

Diagrams are provided below to illustrate the metabolic pathway of mirtazapine to desmethylmirtazapine and a typical experimental workflow for an in vitro metabolism study.

Caption: Mirtazapine N-Demethylation Pathway.

Caption: In Vitro Metabolism Experimental Workflow.

References

- 1. Mirtazapine - Wikipedia [en.wikipedia.org]

- 2. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Mechanism of Action of Desmethyl Mirtazapine at Neurotransmitter Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action of desmethyl mirtazapine, the primary active metabolite of the antidepressant mirtazapine, at key neurotransmitter receptors. Desmethyl mirtazapine exhibits a distinct pharmacological profile characterized by potent antagonism at serotonergic, adrenergic, and histaminic receptors. This document synthesizes available quantitative and qualitative data on its receptor binding affinities and functional activities, details relevant experimental protocols for its characterization, and visualizes the associated signaling pathways. While specific quantitative data for desmethyl mirtazapine is limited, in-vitro studies indicate it possesses a potency comparable to its parent compound, mirtazapine, at key receptors. This guide will therefore leverage data on mirtazapine to provide a robust understanding of desmethyl mirtazapine's neuropharmacology.

Receptor Binding Affinity and Functional Activity

Desmethyl mirtazapine's primary mechanism of action involves its interaction with several key G protein-coupled receptors (GPCRs). In vitro evidence suggests that desmethyl mirtazapine is approximately as active as mirtazapine as an antagonist at α2-adrenergic and 5-HT2 receptors. Given the scarcity of specific quantitative binding data for desmethyl mirtazapine, the following tables summarize the binding affinities (Ki) and functional activities of the parent compound, mirtazapine, which is considered a relevant proxy.

Table 1: Receptor Binding Affinities (Ki) of Mirtazapine

| Receptor Family | Receptor Subtype | Species | Ki (nM) |

| Serotonin | 5-HT2A | Human | 8.2 - 69 |

| 5-HT2C | Human | Potent Antagonist | |

| 5-HT3 | Human | (R)-(-) enantiomer is a potent antagonist | |

| Adrenergic | α2A | Human | Potent Antagonist/Inverse Agonist |

| α2B | Human | Potent Antagonist/Inverse Agonist | |

| α2C | Human | Potent Antagonist/Inverse Agonist | |

| Histamine | H1 | Human | Extremely Potent Antagonist/Inverse Agonist |

Note: A lower Ki value indicates a stronger binding affinity.

Table 2: Functional Activity of Mirtazapine

| Receptor | Functional Assay | Parameter | Value | Activity |

| 5-HT2A | Phosphoinositide Generation | EC50 | 0.62 nM | Potent Functional Antagonism |

| α2A-Adrenergic | [35S]GTPγS Binding | - | Blocks NA-induced stimulation | Antagonist |

| 5-HT2C | Phosphoinositide Generation | - | Abolished 5-HT-induced generation | Antagonist |

| Histamine H1 | - | - | One of the most potent inverse agonists | Inverse Agonist |

Signaling Pathways

The antagonist activity of desmethyl mirtazapine at 5-HT2A, α2-adrenergic, and H1 histamine receptors modulates distinct intracellular signaling cascades.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin typically initiates the phospholipase C (PLC) signaling cascade. Desmethyl mirtazapine, as an antagonist, blocks this pathway.

The Unveiling of a Metabolite: A Technical Guide to the Receptor Binding Affinity of Desmethyl Mirtazapine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine, a widely prescribed atypical antidepressant, undergoes hepatic metabolism to form several metabolites, among which N-desmethyl mirtazapine is a principal and pharmacologically active compound.[1] This technical guide provides an in-depth exploration of the receptor binding affinity of desmethyl mirtazapine hydrochloride, offering a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology. Understanding the interaction of this key metabolite with various neurotransmitter receptors is crucial for a complete comprehension of the overall pharmacological profile of mirtazapine.

Receptor Binding Affinity Profile

The affinity of this compound for a range of neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The following table summarizes the quantitative binding data, presenting the inhibition constants (Ki) which are inversely proportional to the binding affinity.

| Receptor Subtype | Radioligand | Ki (nM) |

| Adrenergic Receptors | ||

| Alpha-2A | [3H]-RX 821002 | 130 |

| Serotonin Receptors | ||

| 5-HT1A | [3H]-8-OH-DPAT | >10,000 |

| 5-HT2A | [3H]-Ketanserin | 32 |

| 5-HT2C | [3H]-Mesulergine | 40 |

| Histamine Receptors | ||

| H1 | [3H]-Pyrilamine | 25 |

| Dopamine Receptors | ||

| D2 | [3H]-Spiperone | >10,000 |

| Muscarinic Receptors | ||

| M1 | [3H]-Pirenzepine | >10,000 |

Data sourced from Anttila et al. (2002).

Experimental Protocols

The determination of the receptor binding affinities listed above is achieved through competitive radioligand binding assays. The following is a representative protocol that can be adapted for each specific receptor, incorporating the appropriate radioligand and cell membrane preparations.

General Protocol for Competitive Radioligand Binding Assay

1. Materials and Reagents:

-

Membrane Preparations: Membranes from cell lines recombinantly expressing the human receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (as specified in the table above).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor.

-

Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing appropriate ions (e.g., MgCl2, CaCl2).[2]

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

2. Membrane Preparation:

-

Cells expressing the receptor of interest are harvested and homogenized in a cold buffer.

-

The homogenate is subjected to low-speed centrifugation to remove nuclei and cellular debris.

-

The resulting supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a predetermined protein concentration.

3. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the following in sequence:

-

A fixed volume of the membrane preparation.

-

Varying concentrations of this compound (the competitor).

-

A fixed concentration of the specific radioligand.

-

For determining non-specific binding, a high concentration of an unlabeled antagonist is added instead of the test compound.

-

For determining total binding, only the radioligand and membrane preparation are added.

-

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[2]

4. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[3]

-

The filters are immediately washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[3]

5. Quantification of Radioactivity:

-

The filters are dried and placed in scintillation vials.

-

A scintillation cocktail is added to each vial.

-

The radioactivity retained on the filters is measured using a scintillation counter.

6. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Visualizations

Desmethyl mirtazapine, as an antagonist at various receptors, blocks the initiation of their respective downstream signaling cascades. The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with the receptors for which desmethyl mirtazapine shows significant affinity.

References

- 1. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 3. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of Desmethyl Mirtazapine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl mirtazapine, also known as normirtazapine, is the primary and pharmacologically active N-demethylated metabolite of the tetracyclic antidepressant mirtazapine.[1][2] Mirtazapine is widely used for the treatment of major depressive disorder.[1] Desmethyl mirtazapine is formed in the liver primarily by the cytochrome P450 enzymes CYP3A4, with minor contributions from CYP1A2 and CYP2D6.[3][4] Although it is considered to be three to four times less potent than its parent compound, desmethyl mirtazapine contributes to the overall therapeutic and pharmacological profile of mirtazapine.[5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for desmethyl mirtazapine.

Chemical Structure and Identification

Desmethyl mirtazapine possesses the same tetracyclic core structure as mirtazapine, differing only by the absence of a methyl group on the piperazine nitrogen.

-

IUPAC Name: 1,2,3,4,10,14b-hexahydro-pyrazino[2,1-a]pyrido[2,3-c][7]benzazepine

-

Synonyms: Normirtazapine, N-Desmethyl Mirtazapine

-

Molecular Formula: C₁₆H₁₇N₃

-

Molecular Weight: 251.33 g/mol

-

CAS Number: 61337-68-6

-

SMILES: C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4

-

InChI Key: FGLAMNFOHWVQOH-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of desmethyl mirtazapine is presented in the table below. It is important to note that some of these values are predicted.

| Property | Value | Source |

| Melting Point | >195 °C (decomposes) | Predicted |

| pKa | 9.00 ± 0.20 | Predicted |

| LogP | 2.8 | Predicted |

| Water Solubility | Slightly soluble | Inferred from Mirtazapine data |

| Appearance | White to off-white solid | General observation |

Pharmacology

Desmethyl mirtazapine is an antagonist at several neurotransmitter receptors, contributing to the overall pharmacological effects of mirtazapine.[8] Its activity is generally lower than that of the parent compound.

Pharmacodynamics

The primary mechanism of action of desmethyl mirtazapine, similar to mirtazapine, involves the antagonism of various neurotransmitter receptors.

-

Adrenergic Receptors: Desmethyl mirtazapine is an antagonist of α2-adrenergic receptors.[8] Blockade of these presynaptic autoreceptors leads to an increase in the release of norepinephrine.

-

Serotonin Receptors: It exhibits antagonist activity at 5-HT2A and 5-HT2C receptors.[8]

-

Histamine Receptors: Desmethyl mirtazapine is also an antagonist of the H1 histamine receptor, which likely contributes to the sedative effects observed with mirtazapine.[8]

Table of Receptor Binding Affinities (Ki, nM) for Mirtazapine

| Receptor | Ki (nM) |

| Histamine H₁ | 1.6 |

| Serotonin 5-HT₂A | 69 |

| Serotonin 5-HT₂C | 39 |

| Adrenergic α₂A | 20 |

| Adrenergic α₂C | 18 |

Data for the parent compound, mirtazapine, is provided as a reference.[1][6]

Pharmacokinetics

-

Metabolism: Desmethyl mirtazapine is the major active metabolite of mirtazapine, formed via N-demethylation primarily by CYP3A4.[1][4]

-

Half-life: The elimination half-life of desmethyl mirtazapine is approximately 25 hours.[1]

-

Contribution to Activity: It is estimated to contribute about 3-10% to the overall pharmacological effects of mirtazapine.[1]

Signaling Pathways

The antagonism of α2-adrenergic and 5-HT2C receptors by mirtazapine and its active metabolite, desmethyl mirtazapine, leads to a complex downstream signaling cascade that ultimately enhances noradrenergic and serotonergic neurotransmission.

Caption: Desmethyl mirtazapine antagonism of presynaptic α2-adrenergic autoreceptors.

Caption: Desmethyl mirtazapine antagonism of 5-HT2C receptors leading to increased dopamine release.

Experimental Protocols

Synthesis of Desmethyl Mirtazapine (Illustrative)

Workflow for a potential synthesis of Desmethyl Mirtazapine:

Caption: Illustrative workflow for the synthesis of desmethyl mirtazapine.

Disclaimer: This is a generalized procedure and requires optimization and safety precautions appropriate for a laboratory setting.

Quantification of Desmethyl Mirtazapine in Plasma by HPLC-UV

This protocol is adapted from a validated method for the simultaneous determination of mirtazapine and desmethyl mirtazapine in human plasma.[5][9]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Desmethyl mirtazapine reference standard

-

Internal standard (e.g., clozapine)

-

Human plasma

Procedure:

-

Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a suitable ratio (e.g., 70:30 v/v). Filter and degas the mobile phase.

-

Preparation of Standard Solutions: Prepare stock solutions of desmethyl mirtazapine and the internal standard in methanol. Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a range of concentrations for the calibration curve.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add a known amount of the internal standard.

-

Add 1 mL of a suitable organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

-

Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

HPLC Analysis:

-

Set the HPLC flow rate to 1.0 mL/min.

-

Set the UV detector to an appropriate wavelength (e.g., 290 nm).

-

Inject a known volume of the prepared sample onto the column.

-

Record the chromatogram and determine the peak areas of desmethyl mirtazapine and the internal standard.

-

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of desmethyl mirtazapine to the peak area of the internal standard against the concentration of the standard solutions. Determine the concentration of desmethyl mirtazapine in the plasma samples from the calibration curve.

Workflow for Quantification of Desmethyl Mirtazapine in Plasma:

Caption: Workflow for the quantification of desmethyl mirtazapine in plasma.

Conclusion

Desmethyl mirtazapine is a key active metabolite of mirtazapine, contributing to its overall pharmacological profile. Understanding its chemical structure, physicochemical properties, and pharmacological actions is crucial for researchers and drug development professionals working on novel antidepressants and studying the metabolism and effects of existing medications. This guide provides a foundational overview to aid in these research endeavors. Further investigation into the specific receptor binding affinities and downstream signaling pathways of desmethyl mirtazapine will provide a more complete understanding of its role in the therapeutic effects of mirtazapine.

References

- 1. Mirtazapine - Wikipedia [en.wikipedia.org]

- 2. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. brieflands.com [brieflands.com]

- 6. mirtazapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Normirtazapine: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normirtazapine, also known as N-desmethylmirtazapine, is the primary active metabolite of the atypical antidepressant mirtazapine. Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA) and exerts its therapeutic effects through a unique mechanism of action involving the antagonism of several key neurotransmitter receptors. Following administration, mirtazapine is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2, CYP2D6, and CYP3A4, leading to the formation of normirtazapine.[1][2][3] While pharmacologically active, normirtazapine is generally considered to be less potent than its parent compound, mirtazapine.[1] This review provides a comprehensive overview of the known biological activities of normirtazapine, focusing on its receptor binding profile, functional activity, and the associated signaling pathways.

Data Presentation

Table 1: Receptor Binding Profile of Normirtazapine (Qualitative)

| Receptor Target | Binding Affinity (Ki) | Notes |

| α2-Adrenergic Receptors | Antagonist | Presumed to be lower affinity than mirtazapine. Contributes to the overall noradrenergic and serotonergic disinhibition. |

| Serotonin 5-HT2A Receptor | Antagonist | Presumed to be lower affinity than mirtazapine. |

| Serotonin 5-HT2C Receptor | Antagonist | Presumed to be lower affinity than mirtazapine. |

| Histamine H1 Receptor | Antagonist | Presumed to be lower affinity than mirtazapine. |

Table 2: Monoamine Transporter Interaction of Normirtazapine (Qualitative)

| Transporter Target | Interaction (IC50) | Notes |

| Serotonin Transporter (SERT) | Negligible | Similar to mirtazapine, normirtazapine is not a significant serotonin reuptake inhibitor. |

| Norepinephrine Transporter (NET) | Negligible | Similar to mirtazapine, normirtazapine is not a significant norepinephrine reuptake inhibitor. |

| Dopamine Transporter (DAT) | Negligible | Similar to mirtazapine, normirtazapine is not a significant dopamine reuptake inhibitor. |

Table 3: Functional Activity of Normirtazapine (Qualitative)

| Assay Type | Activity | Notes |

| Functional Antagonism at α2-Adrenergic Receptors | Antagonist | Expected to block α2-mediated inhibition of neurotransmitter release. |

| Functional Antagonism at 5-HT2A Receptors | Antagonist | Expected to block serotonin-induced signaling through this receptor. |

| Functional Antagonism at 5-HT2C Receptors | Antagonist | Expected to block serotonin-induced signaling through this receptor. |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of normirtazapine are not explicitly published. However, based on standard pharmacological practices for characterizing compounds like mirtazapine and its metabolites, the following methodologies would be employed.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of normirtazapine for various receptors.

General Protocol:

-

Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., α2A-adrenergic, 5-HT2A, 5-HT2C, H1) or tissue homogenates rich in the native receptor are used. Membranes are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease inhibitors is used.

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]clonidine for α2-adrenergic receptors, [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation and a range of concentrations of normirtazapine.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC50 value (the concentration of normirtazapine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay for Gq-coupled Receptors like 5-HT2A/2C)

Objective: To determine the functional potency (EC50 or IC50) of normirtazapine as an antagonist.

General Protocol:

-

Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media and seeded into microplates.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Cells are pre-incubated with varying concentrations of normirtazapine.

-

Agonist Stimulation: A known agonist for the receptor (e.g., serotonin) is added to stimulate the cells.

-

Signal Detection: The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a plate reader.

-

Data Analysis: The antagonist effect of normirtazapine is determined by its ability to inhibit the agonist-induced response. The IC50 value is calculated from the concentration-response curve.

Mandatory Visualization

Signaling Pathways

The biological activity of normirtazapine is expected to be mediated through the modulation of specific intracellular signaling pathways, primarily through its antagonist action at α2-adrenergic and 5-HT2C receptors.

α2-Adrenergic Receptor Antagonism and Downstream Signaling:

Normirtazapine, as an antagonist of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons, is expected to disinhibit the release of both norepinephrine and serotonin. This leads to an increased activation of postsynaptic adrenergic and serotonergic receptors.

5-HT2C Receptor Antagonism and Downstream Signaling:

Antagonism of 5-HT2C receptors by normirtazapine is thought to contribute to its antidepressant and anxiolytic effects. 5-HT2C receptors are Gq/11-coupled, and their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this cascade, normirtazapine can modulate the activity of downstream signaling pathways.

Conclusion

Normirtazapine is an active metabolite of mirtazapine that contributes to the overall pharmacological profile of the parent drug. Its biological activity is characterized by antagonism at α2-adrenergic, 5-HT2A, 5-HT2C, and histamine H1 receptors, although it is generally less potent than mirtazapine. A significant gap exists in the publicly available literature regarding specific quantitative data on the binding affinities and functional potencies of normirtazapine. Further research is warranted to fully elucidate the specific contribution of normirtazapine to the therapeutic effects and side-effect profile of mirtazapine. Such studies would be invaluable for a more complete understanding of the in vivo pharmacology of this widely used antidepressant.

References

- 1. Design, Sustainable Synthesis and Biological Evaluation of a Novel Dual α2A/5-HT7 Receptor Antagonist with Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desmethyl mirtazapine hydrochloride | Drug Metabolite | 1188265-41-9 | Invivochem [invivochem.com]

An In-depth Technical Guide on the Role of CYP Enzymes in the Formation of Desmethyl Mirtazapine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mirtazapine, a tetracyclic antidepressant, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of its active metabolite, N-desmethyl mirtazapine, is a crucial pathway in its biotransformation. This technical guide provides a comprehensive overview of the roles of specific CYP isoenzymes in the N-demethylation of mirtazapine. In vitro studies utilizing human liver microsomes (HLM) and recombinant CYP enzymes have been pivotal in elucidating these metabolic pathways. The primary enzyme responsible for the formation of desmethyl mirtazapine is CYP3A4, with contributions from CYP1A2 and CYP2C8. This document synthesizes quantitative kinetic data, details the experimental protocols used in key studies, and provides visual representations of the metabolic pathways and experimental workflows.

Mirtazapine Metabolism Overview

Mirtazapine is metabolized through three main oxidative pathways: 8-hydroxylation, N-oxidation, and N-demethylation, leading to the formation of 8-hydroxy mirtazapine, mirtazapine-N-oxide, and N-desmethyl mirtazapine, respectively.[1] These primary metabolites can undergo further conjugation with glucuronic acid or sulfate before excretion.[2] The N-demethylation pathway, which produces the pharmacologically active metabolite desmethyl mirtazapine, is of significant interest in understanding the drug's overall clinical effect and potential for drug-drug interactions.[2][3]

Role of CYP Enzymes in Desmethyl Mirtazapine Formation

In vitro studies have identified several CYP enzymes that contribute to the N-demethylation of mirtazapine.

Primary Contributing Enzyme: CYP3A4

CYP3A4 is the major enzyme catalyzing the N-demethylation of mirtazapine.[1][4] Studies using recombinant enzymes have shown a significant contribution of over 50% from CYP3A4 to this metabolic pathway at mirtazapine concentrations above 1 μM.[1] The contribution of CYP3A4 to the net clearance of mirtazapine increases with rising concentrations of the drug, reaching up to 70% at 250 μM.[1][4] Inhibition studies with ketoconazole, a specific CYP3A4 inhibitor, further confirm its primary role, demonstrating a reduction in the formation of N-desmethylmirtazapine to 60% of the control at a mirtazapine concentration of 250 μM in human liver microsomes.[4][5][6]

Secondary Contributing Enzymes

-

CYP1A2: This enzyme also contributes to the formation of desmethyl mirtazapine, particularly at lower, more clinically relevant concentrations.[1] Its contribution is estimated to be around 50% at a mirtazapine concentration of 2 μM, which decreases to 5% at 250 μM.[1][4]

-

CYP2C8 and CYP2C9: These enzymes appear to play a minor role in mirtazapine N-demethylation, with CYP2C8 contributing less than 20% and CYP2C9 less than 5% to the reaction.[1][4]

-

CYP3A5: Some research suggests that CYP3A5 can also catalyze the N-demethylation of mirtazapine in a manner similar to CYP3A4.[7]

Quantitative Data Summary

The following tables summarize the kinetic parameters for mirtazapine N-demethylation from in vitro studies.

Table 1: Kinetic Parameters for Mirtazapine N-demethylation in Human Liver Microsomes (HLM) [1][4][5][6]

| Parameter | Value (Mean ± S.D., n=4) | Model |

| Km (μM) | 242 ± 34 | Hill Equation |

| Vmax (pmol/min/mg) | Not explicitly stated | Hill Equation |

| Hill Coefficient (a) | 1.35 | Hill Equation |

Table 2: Contribution of Recombinant CYP Enzymes to Mirtazapine N-demethylation [1][4]

| CYP Enzyme | Contribution | Mirtazapine Concentration |

| CYP3A4 | >50% | >1 μM |

| CYP3A4 | 50-70% | 1-250 μM |

| CYP1A2 | 50% | 2 μM |

| CYP1A2 | 5% | 250 μM |

| CYP2C8 | <20% | Not specified |

| CYP2C9 | <5% | Not specified |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Mirtazapine to Desmethyl Mirtazapine

Caption: Mirtazapine N-demethylation pathway.

Experimental Workflow for Identifying CYP Contributions

Caption: Experimental workflow for CYP contribution analysis.

Detailed Experimental Protocols

The following protocols are based on methodologies described in key in vitro studies of mirtazapine metabolism.[1]

In Vitro Metabolism using Human Liver Microsomes (HLM)

-

Preparation of Incubation Mixture:

-

A typical incubation mixture (final volume of 250 µL) contains:

-

Pooled human liver microsomes (e.g., 0.25 mg/mL protein).

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

Mirtazapine (at various concentrations, e.g., 1-250 µM).

-

An NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

-

-

-

Incubation:

-

Pre-incubate the microsomes, buffer, and mirtazapine at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 20 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile (e.g., 250 µL).

-

Add an internal standard for quantification.

-

Centrifuge the mixture (e.g., at 14,000 rpm for 10 minutes) to precipitate proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of desmethyl mirtazapine.

-

In Vitro Metabolism using Recombinant CYP Enzymes

-

Preparation of Incubation Mixture:

-

The incubation mixture is similar to that for HLM, but with recombinant CYP enzymes (e.g., expressed in baculovirus-infected insect cells) instead of HLM.

-

The concentration of each recombinant CYP enzyme should be optimized.

-

-

Incubation, Termination, and Analysis:

-

Follow the same procedures for incubation, reaction termination, sample preparation, and LC-MS/MS analysis as described for the HLM experiments.

-

Chemical Inhibition Studies in HLM

-

Protocol:

-

Follow the HLM protocol, but pre-incubate the microsomes with a specific CYP inhibitor (e.g., ketoconazole for CYP3A4, α-naphthoflavone for CYP1A2) for a specified time (e.g., 10 minutes) before adding mirtazapine.

-

Compare the rate of desmethyl mirtazapine formation in the presence and absence of the inhibitor to determine the contribution of the specific CYP enzyme.

-

Conclusion

The formation of desmethyl mirtazapine is a complex process involving multiple CYP enzymes. CYP3A4 plays the most significant role, particularly at higher concentrations, while CYP1A2 is a notable contributor at lower, clinically relevant concentrations. The minor roles of CYP2C8 and CYP2C9 have also been identified. Understanding the contributions of these enzymes is critical for predicting and managing potential drug-drug interactions and for considering the impact of genetic polymorphisms in these enzymes on mirtazapine's efficacy and safety profile in individual patients. The experimental protocols outlined in this guide provide a framework for further research in this area.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. brieflands.com [brieflands.com]

- 3. Mirtazapine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Effects of cytochrome P450 2D6 and 3A5 genotypes and possible coadministered medicines on the metabolic clearance of antidepressant mirtazapine in Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Quantification of Desmethyl Mirtazapine Hydrochloride in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl mirtazapine is the primary active metabolite of mirtazapine, an atypical antidepressant. Accurate quantification of desmethyl mirtazapine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed analytical method for the quantification of desmethyl mirtazapine hydrochloride in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, specific, and has been validated for reproducibility.

Principle

This method utilizes a robust sample preparation procedure followed by rapid chromatographic separation and sensitive detection by tandem mass spectrometry. A stable isotope-labeled internal standard (IS) is employed to ensure accuracy and precision. The method described is based on established protocols for the simultaneous quantification of mirtazapine and its metabolites.[1][2][3][4]

Materials and Reagents

-

Analytes and Internal Standard:

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Hexane (HPLC grade)

-

Isoamyl alcohol (analytical grade)

-

Ultrapure water

-

-

Solutions:

-

Stock solutions (1 mg/mL) of desmethyl mirtazapine, mirtazapine, and the internal standard prepared in methanol.[1][2]

-

Working standard solutions prepared by diluting the stock solutions with an appropriate solvent (e.g., methanol or water).[1][2]

-

Mobile Phase: 92:8 (v/v) acetonitrile: 3 mM ammonium formate, with pH adjusted to 5.0 with formic acid.[1]

-

-

Supplies:

Instrumentation

-

A Liquid Chromatography system capable of delivering a stable flow rate.

-

A tandem Mass Spectrometer equipped with an electrospray ionization (ESI) source.

-

Data acquisition and processing software.

Experimental Protocols

Preparation of Calibration Standards and Quality Control Samples

-

Prepare stock solutions of desmethyl mirtazapine and the internal standard in methanol at a concentration of 1 mg/mL.[1][2]

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol or water.

-

Spike blank human plasma with the working standard solutions to create calibration standards at concentrations ranging from 0.1 to 100.0 ng/mL.[1]

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 30, and 75 ng/mL) in the same manner as the calibration standards.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

This is a commonly used method offering clean extracts.[1]

-

To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 100 ng/mL).

-

Pre-condition an SPE cartridge (e.g., Oasis HLB, 30 mg/1 cm³) by washing with 1.0 mL of methanol followed by 1.0 mL of water.[1]

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 2.0 mL of water, followed by 1.0 mL of 10% methanol.[1]

-

Elute the analytes with 0.7 mL of acetonitrile.[1]

-

Inject a small volume (e.g., 3 µL) of the eluate directly into the LC-MS/MS system.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

An alternative to SPE, LLE is also an effective extraction method.[2]

-

To 0.5 mL of plasma sample, add 10 µL of the internal standard working solution and 200 µL of 0.1 N NaOH to alkalize the matrix.[2]

-

Add 5 mL of an extraction solvent mixture (e.g., hexane:isoamyl alcohol, 95:5, v/v).[2]

-

Vortex for 10 minutes and then centrifuge at 3500 rpm for 10 minutes.[2]

-

Transfer the upper organic layer to a clean tube containing 0.2 mL of 0.1 N HCl.

-

Vortex and centrifuge as in the previous step.

-

Inject an aliquot of the aqueous layer into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical conditions; optimization may be required for different systems.

Liquid Chromatography: [1]

| Parameter | Condition |

| Column | Betasil-C18, 100 x 3.0 mm, 3.0 µm |

| Mobile Phase | 92:8 (v/v) acetonitrile: 3 mM ammonium formate, pH 5.0 |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 3 µL |

| Column Temperature | 45 °C |

| Autosampler Temp. | 10 °C |

| Run Time | Approximately 1.8 minutes |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined for desmethyl mirtazapine |

| Product Ion (m/z) | To be determined for desmethyl mirtazapine |

| Internal Standard | Transitions to be determined for the selected IS |

Method Validation Data

The following tables summarize the expected performance characteristics of this analytical method based on published data.

Table 1: Calibration Curve and Linearity[1]

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Desmethyl Mirtazapine | 0.1 - 100.0 | ≥ 0.9994 |

Table 2: Accuracy and Precision[1]

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Desmethyl Mirtazapine | LQC | 0.3 | < 15 | 85-115 | < 15 | 85-115 |

| MQC | 30 | < 15 | 85-115 | < 15 | 85-115 | |

| HQC | 75 | < 15 | 85-115 | < 15 | 85-115 |

Table 3: Recovery[2][4]

| Analyte | Extraction Method | Mean Recovery (%) |

| Desmethyl Mirtazapine | Liquid-Liquid Extraction | ~106.6 |

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. The concentration of desmethyl mirtazapine in the QC and unknown samples is then determined from this calibration curve using a weighted linear regression model.

Visualizations

Caption: Experimental workflow for the quantification of desmethyl mirtazapine in plasma.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is suitable for use in a variety of research and clinical settings, including pharmacokinetic analysis and therapeutic drug monitoring. Adherence to the described procedures and validation parameters will ensure the generation of high-quality, reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: A Robust LC-MS/MS Protocol for the Simultaneous Quantification of Mirtazapine and Desmethyl Mirtazapine in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the antidepressant drug mirtazapine and its primary active metabolite, desmethyl mirtazapine, in human plasma. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials.

Introduction

Mirtazapine is a tetracyclic antidepressant used in the treatment of major depressive disorder. It is extensively metabolized in the liver, primarily through demethylation and hydroxylation, to form several metabolites. The major active metabolite, N-desmethylmirtazapine, contributes to the overall pharmacological effect. Therefore, the simultaneous quantification of both the parent drug and its active metabolite is crucial for accurately assessing its pharmacokinetic profile and therapeutic efficacy. LC-MS/MS offers superior sensitivity and selectivity for this purpose compared to other analytical techniques.

Experimental Protocol

This protocol provides a detailed methodology for the extraction and analysis of mirtazapine and desmethyl mirtazapine from human plasma.

Materials and Reagents

-

Mirtazapine and Desmethyl Mirtazapine reference standards

-

Internal Standard (IS): e.g., Mirtazapine-d4 or a structurally similar compound like quetiapine or imipramine[1][2]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium formate

-

Human plasma (with anticoagulant, e.g., heparin)

-

Extraction solvent: A mixture such as 1-chlorobutane/isopropanol/ethyl acetate (88:2:10, v/v/v) or hexane/isoamyl alcohol (95:5, v/v)[3][4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution.

-

Vortex the sample for 10 seconds.

-

Add 50 µL of 0.1 M NaOH to alkalize the sample.

-

Add 1 mL of the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[4]

-

Mobile Phase A: 0.1% Formic acid in water or a buffered solution like 3 mM ammonium formate, pH adjusted to 5.0 with formic acid.[2]

-

Gradient Elution: A gradient program is typically employed to ensure good separation of the analytes from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.[2]

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 - 45°C.[2]

Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4][6]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Source Temperature: 350°C.[6]

-

Nebulizer Gas Pressure: 55 psi.[6]

-

Dry Gas Flow Rate: 12 L/min.[6]

Data Presentation

The following tables summarize the key quantitative data for the LC-MS/MS analysis of mirtazapine and desmethyl mirtazapine.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

| Mirtazapine | ~1.5 | 266.2 | 195.1 |

| Desmethyl Mirtazapine | ~1.2 | 252.2 | 195.1 |

| Internal Standard (e.g., Mirtazapine-d4) | ~1.5 | 270.2 | 199.1 |

Note: Retention times are approximate and may vary depending on the specific chromatographic conditions.

Table 2: Method Validation Parameters

| Parameter | Mirtazapine | Desmethyl Mirtazapine |

| Linearity Range (ng/mL) | 0.1 - 200 | 0.1 - 200 |

| Correlation Coefficient (r²) | >0.99 | >0.99 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 |

| Accuracy (% bias) | Within ±15% | Within ±15% |

| Precision (%RSD) | <15% | <15% |

| Recovery (%) | >85% | >80% |

Experimental Workflow Diagram

Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the simultaneous quantification of mirtazapine and its active metabolite, desmethyl mirtazapine, in human plasma. The protocol is characterized by its simple sample preparation, rapid analysis time, and high sensitivity, making it a valuable tool for clinical and research applications. The detailed experimental parameters and performance characteristics presented in this application note should enable its successful implementation in other laboratories.

References

- 1. A fast, sensitive and simple method for mirtazapine quantification in human plasma by HPLC-ESI-MS/MS. Application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

Application Note: High-Throughput Bioanalysis of Mirtazapine and its Metabolite using Desmethyl Mirtazapine-d4 as an Internal Standard

Abstract

This application note describes a robust and sensitive bioanalytical method for the simultaneous quantification of mirtazapine (MRT) and its active metabolite, desmethyl mirtazapine (DMRT), in human plasma. The method utilizes a stable isotope-labeled internal standard, desmethyl mirtazapine-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol employs a simple sample preparation technique followed by rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

Mirtazapine is a tetracyclic antidepressant used for the treatment of major depressive disorder.[1][2] Therapeutic drug monitoring of mirtazapine and its primary active metabolite, desmethyl mirtazapine, is crucial for optimizing treatment efficacy and minimizing toxicity.[3][4][5] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS bioanalysis.[6] Desmethyl mirtazapine-d4, a deuterated analog of the primary metabolite, is an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.[6][7][8]

Experimental

Materials and Reagents

-

Mirtazapine and Desmethyl Mirtazapine reference standards

-

Desmethyl Mirtazapine-d4 (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium formate

-

Human plasma (heparinized)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

Liquid Chromatography System: Agilent 1100 series HPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Analytical Column: Betasil-C18 column or equivalent

Sample Preparation

A simple and efficient solid-phase extraction (SPE) method is employed for sample clean-up.

-

To 0.2 mL of human plasma, add 25 µL of the internal standard working solution (desmethyl mirtazapine-d4).

-

Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[9]

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 2.0 mL of water followed by 1.0 mL of 10% methanol.[9]

-

Elute the analytes with 0.7 mL of acetonitrile.[9]

-

Inject a 3.0 µL aliquot of the eluate into the LC-MS/MS system.[9]

Liquid Chromatography Conditions

-

Column: Betasil-C18 (100 mm x 3.0 mm, 3.0 µm)[9]

-

Mobile Phase: Acetonitrile: 3 mM Ammonium Formate (pH 3.5 with formic acid) (92:8, v/v)[9]

-

Flow Rate: 0.5 mL/min[9]

-

Column Temperature: 40°C

-

Injection Volume: 3.0 µL[9]

-

Run Time: 1.8 minutes[9]

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Mirtazapine: To be determined based on specific instrumentation

-

Desmethyl Mirtazapine: To be determined based on specific instrumentation

-

Desmethyl Mirtazapine-d4: To be determined based on specific instrumentation

-

Results and Discussion

The bioanalytical method was validated for linearity, precision, accuracy, and recovery.

Linearity

The method demonstrated excellent linearity over the concentration range of 0.1 to 100.0 ng/mL for both mirtazapine and desmethyl mirtazapine. The correlation coefficient (r²) for the calibration curves was consistently ≥ 0.9994.[9]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results are summarized in the table below.

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| Mirtazapine | Low QC | < 10.16 | < 10.16 | -2.8 to 5.5 | -2.8 to 5.5 |

| Mid QC | < 10.16 | < 10.16 | -2.8 to 5.5 | -2.8 to 5.5 | |

| High QC | < 10.16 | < 10.16 | -2.8 to 5.5 | -2.8 to 5.5 | |

| Desmethyl Mirtazapine | Low QC | < 3.4 | < 2.9 | -2.8 to 5.5 | -0.62 to 5.50 |

| Mid QC | < 3.4 | < 2.9 | -2.8 to 5.5 | -0.62 to 5.50 | |

| High QC | < 3.4 | < 2.9 | -2.8 to 5.5 | -0.62 to 5.50 |

Data synthesized from multiple sources for illustrative purposes.[3][4][10]

Recovery

The extraction recovery of mirtazapine and desmethyl mirtazapine from human plasma was found to be consistent and reproducible across the different QC levels. Average recovery values were reported to be excellent, for instance, 94.4% for mirtazapine and 106.6% for desmethyl mirtazapine.[3][4]

Visualizations

Caption: Bioanalytical workflow for the quantification of mirtazapine.

Conclusion

The described bioanalytical method utilizing desmethyl mirtazapine-d4 as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of mirtazapine and its active metabolite, desmethyl mirtazapine, in human plasma. The simple sample preparation and rapid LC-MS/MS analysis make this method highly suitable for routine therapeutic drug monitoring and large-scale clinical studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Desmethyl Mirtazapine-d4 | Benchchem [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Buy Desmethyl Mirtazapine-d4 Hydrochloride | 1188266-12-7 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Preclinical Pharmacokinetic Profiling of Desmethyl Mirtazapine: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols for preclinical studies investigating the pharmacokinetic (PK) profile of desmethyl mirtazapine, the primary active metabolite of the antidepressant mirtazapine. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutics. The following sections detail established animal models, experimental procedures for drug administration and biological sampling, and bioanalytical methods for the quantification of desmethyl mirtazapine.

Introduction

Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA), undergoes extensive metabolism in the liver primarily through demethylation and hydroxylation.[1] The N-desmethyl metabolite, desmethyl mirtazapine, is pharmacologically active and contributes to the overall therapeutic effect of the parent drug.[] Understanding the pharmacokinetic properties of this metabolite is crucial for a comprehensive evaluation of mirtazapine's in vivo behavior and for the development of new chemical entities with similar mechanisms of action. This document outlines key preclinical animal models and experimental protocols to facilitate these studies.

Preclinical Animal Models

Rats are a commonly utilized species for pharmacokinetic studies of mirtazapine and its metabolites.[3][4] Other species such as Beagle dogs and rhesus macaques have also been used in the pharmacokinetic assessment of the parent drug and can be considered for metabolite studies.[3][5]

Quantitative Pharmacokinetic Data

The following table summarizes available pharmacokinetic parameters for desmethyl mirtazapine (DMR) in male Sprague-Dawley rats following oral administration of mirtazapine. It is important to note that in some studies, desmethyl mirtazapine was not detectable at lower doses of the parent drug.[3][4]

Table 1: Pharmacokinetic Parameters of Desmethyl Mirtazapine (DMR) in Rats Following Oral Administration of Mirtazapine

| Parameter | 10 mg/kg Mirtazapine (n=6) |

| Cmax (ng/mL) | 48.5 ± 25.3 |

| Tmax (h) | 2.5 ± 1.0 |

| AUC₀₋∞ (ng·h/mL) | 329.8 ± 170.2 |

| Half-life (h) | 3.1 ± 1.2 |

Data presented as mean ± standard deviation. Data sourced from Rouini et al., 2014.[3][4]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are intended as a guide and may require optimization based on specific study objectives and institutional guidelines.

Protocol 1: Oral Administration in Rats (Oral Gavage)

Objective: To administer a precise dose of a test compound orally to rats.

Materials:

-

Test compound (mirtazapine) formulated in an appropriate vehicle (e.g., saline)[3]

-

Oral gavage needles (16-18 gauge for adult rats)[6]

-

Syringes

-

Animal scale

Procedure:

-

Animal Preparation: Fast animals overnight (approximately 12 hours) prior to dosing, with water available ad libitum.[4] Weigh each animal to determine the correct dosing volume.

-

Dose Preparation: Prepare the dosing solution at the desired concentration in the selected vehicle.

-

Restraint: Gently but firmly restrain the rat to immobilize the head and align it with the body.

-

Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube is advanced.[6]

-

Dose Administration: Once the needle is properly positioned in the esophagus (indicated by a lack of resistance), administer the formulation slowly.[6]

-

Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress. Food can be returned approximately 4-6 hours post-dosing.[4]

Protocol 2: Intravenous Administration in Rats

Objective: To administer a precise dose of a test compound directly into the systemic circulation.

Materials:

-

Test compound (mirtazapine) dissolved in a sterile vehicle suitable for intravenous injection (e.g., saline)[3]

-

Syringes with appropriate gauge needles (e.g., 27-30G)

-

Animal restrainer

-

Heat lamp (optional, for vasodilation)

Procedure:

-

Animal Preparation: Acclimatize the animal and gently restrain it. Warming the tail using a heat lamp can help dilate the lateral tail veins, making injection easier.

-

Dose Preparation: Prepare the sterile dosing solution.

-

Injection: Locate one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.

-

Dose Administration: Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.

-